1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine
Description
The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine is a triazolopyrimidine derivative characterized by a fused bicyclic core (triazolo[4,5-d]pyrimidine) substituted with a 3-methyl group and a piperazine moiety bearing a 3-methylbenzoyl group. The 3-methyl group on the triazolo ring and the 3-methylbenzoyl substituent on piperazine likely influence its pharmacokinetic properties, including solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
(3-methylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-12-4-3-5-13(10-12)17(25)24-8-6-23(7-9-24)16-14-15(18-11-19-16)22(2)21-20-14/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXKWORHRRQXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-351317, also known as 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine, primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes such as cell adhesion, migration, invasion, and proliferation.
Mode of Action
CCG-351317 acts by inhibiting the Rho/SRF-mediated transcriptional regulation. It operates downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V. The compound’s ability to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation.
Biochemical Pathways
The Rho/SRF pathway is the primary biochemical pathway affected by CCG-351317. This pathway is involved in the regulation of various cellular functions. Inhibition of this pathway by CCG-351317 leads to the downregulation of mitochondrial genes, resulting in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction.
Result of Action
CCG-351317 has been shown to modulate mitochondrial functions. It significantly reduces oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate. Additionally, CCG-351317 has been found to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations.
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural Comparison
Key Structural Insights :
- Substituent Position : The 3-position on the triazolo ring is critical for modulating activity. For example, RG7774’s 3-[(tetrazolyl)methyl] group enhances CB2R selectivity , while VAS2870’s benzoxazol-2-yl and benzyl groups confer NADPH oxidase inhibition .
- Piperazine vs. Pyrrolidine: The target compound’s piperazine moiety (vs.
- Aromatic vs. Aliphatic Substituents : The 3-methylbenzoyl group in the target compound contrasts with RG7774’s bulky tert-butyl group, suggesting differences in steric hindrance and receptor binding.
Functional and Pharmacological Comparison
CB2R Agonists (RG7774 Analogs) :
RG7774 demonstrates high selectivity for CB2R over CB1R, avoiding psychotropic effects associated with CB1R activation . The target compound’s 3-methylbenzoyl group may mimic aromatic interactions seen in other CB2R ligands, though empirical data are lacking.- NADPH Oxidase Inhibitors (VAS2870 Analogs): VAS2870 inhibits Nox enzymes (e.g., Nox2, Nox4) by targeting reactive oxygen species (ROS) pathways . The target compound lacks the sulfide and benzoxazol-2-yl groups critical for this activity, suggesting divergent applications.
- Antimicrobial Activity (): Compounds with chloropyridinylmethyl substituents (e.g., ) exhibit fungicidal/insecticidal activity, likely due to electrophilic interactions with microbial enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
